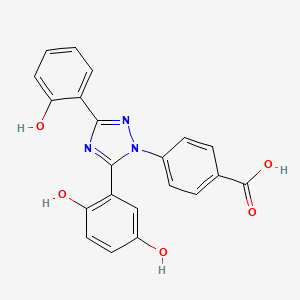

![molecular formula C8H6N4 B1460714 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile CAS No. 1065100-55-1](/img/structure/B1460714.png)

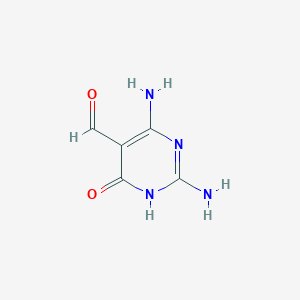

1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile

Overview

Description

1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile is a chemical compound with the CAS Number: 1065100-55-1. It has a molecular weight of 158.16 and is typically a solid at room temperature .

Physical And Chemical Properties Analysis

1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile is a solid at room temperature. It has a molecular weight of 158.16 . Its boiling point is predicted to be 266.8±32.0 °C .Scientific Research Applications

Corrosion Inhibition

1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile: is known for its application as a corrosion inhibitor. It can be used in various environments, including atmospheric and underwater settings, to protect metals from corrosion . This is particularly useful in the preservation of historical artifacts and in industrial settings where metal components are exposed to corrosive elements.

Pharmaceutical Research

In pharmaceutical research, this compound has been utilized in the synthesis of novel potent biological agents. It serves as a building block for creating new molecules with potential anticancer, α-glucosidase inhibition, and antioxidant activities . This highlights its importance in the development of new therapeutic drugs.

Agricultural Chemistry

The compound has been studied for its use as a potential nitrification inhibitor of urea fertilizer in agricultural soils . This application is significant in reducing the environmental impact of fertilizers by minimizing nitrogen loss and enhancing the efficiency of nitrogen uptake by plants.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that triazole derivatives, such as this compound, often interact with various enzymes and receptors in the body .

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to various downstream effects.

Biochemical Pathways

It is known that triazole derivatives can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature and is stored in a dry environment between 2-8°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the wide range of biological activities associated with triazole derivatives , it is likely that the compound has diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment between 2-8°C . Other environmental factors, such as pH and the presence of other compounds, may also influence its action and efficacy.

properties

IUPAC Name |

1-methylbenzotriazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIYELGCEZSLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C#N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651563 | |

| Record name | 1-Methyl-1H-benzotriazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile | |

CAS RN |

1065100-55-1 | |

| Record name | 1-Methyl-1H-benzotriazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1460638.png)

![[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1460644.png)

![6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol](/img/structure/B1460646.png)

![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1460647.png)

![N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B1460649.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate](/img/structure/B1460652.png)